3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a thiophene-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-furan moiety, followed by its attachment to the benzamide core. Key steps may include:
Formation of the thiophene-furan moiety: This can be achieved through a series of condensation reactions involving thiophene and furan derivatives.
Attachment to the benzamide core: The thiophene-furan moiety is then coupled with a benzamide derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms (fluorine) on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro groups and the thiophene-furan moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the thiophene-furan moiety, which may result in different biological activity and chemical properties.
N-(thiophen-3-yl)benzamide: Contains the thiophene moiety but lacks the furan and difluoro groups, potentially altering its reactivity and applications.
N-(furan-2-yl)methylbenzamide: Includes the furan moiety but not the thiophene or difluoro groups, which can affect its chemical behavior and biological activity.
Uniqueness
3,4-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of the difluoro groups and the thiophene-furan moiety. This structural arrangement can confer distinct electronic properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-3-1-10(7-14(13)18)16(20)19-8-12-2-4-15(21-12)11-5-6-22-9-11/h1-7,9H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWKOQPCWARLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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